Brevinin-2-OA6 is a member of the brevinin peptide family, which is derived from the skin secretions of certain frog species, particularly those belonging to the genus Rana. These peptides are known for their antimicrobial and anti-inflammatory properties, making them potential candidates for therapeutic applications against various infections and inflammatory conditions. Brevinin-2-OA6 exhibits a unique amino acid sequence that contributes to its biological activity, distinguishing it from other peptides in the brevinin family.
Brevinin-2-OA6 is sourced primarily from the skin of Rana frogs, particularly from species such as Rana pirica. The brevinin family is classified as antimicrobial peptides (AMPs), which are small, typically cationic peptides that can disrupt microbial membranes, leading to cell death. This classification highlights their role in innate immunity and their potential use in clinical applications.
The synthesis of Brevinin-2-OA6 involves several advanced techniques:
Brevinin-2-OA6 has a distinct molecular structure characterized by a specific sequence of amino acids that contributes to its functional properties. The peptide typically consists of 20 to 25 amino acids with a high proportion of cationic residues, which facilitate interaction with negatively charged microbial membranes.
Brevinin-2-OA6 undergoes several chemical reactions that are crucial for its antimicrobial action:
The mechanism of action for Brevinin-2-OA6 involves several steps:
Brevinin-2-OA6 has significant potential in various scientific fields:
The functional core of Brevinin-2-OA6 resides in its dynamic secondary structure, predominantly adopting an α-helical conformation in membrane-mimetic environments. Circular dichroism (CD) spectroscopy reveals that in aqueous solutions, Brevinin-2-OA6 exists as a random coil (≤15% helicity). However, in hydrophobic milieus like sodium dodecyl sulfate (SDS) micelles or liposomes mimicking bacterial membranes, it undergoes a dramatic structural transition, achieving helicity levels of 65–85% [1] [4] [6]. This structural plasticity is crucial for its bioactivity.
Molecular dynamics (MD) simulations further elucidate that the N-terminal segment (residues 1–19) forms a stable, continuous α-helix with a pronounced kink induced by conserved glycine or proline residues (e.g., Gly¹⁰ or Pro¹⁴). This kink enhances peptide flexibility and facilitates deeper insertion into lipid bilayers. Simulations lasting >200 ns demonstrate that the helix aligns parallel to lipid headgroups initially, followed by reorientation to a membrane-perpendicular stance, enabling water molecule influx and bilayer destabilization. The hydrophobic face of the helix, enriched with valine, leucine, and phenylalanine, drives lipid acyl chain penetration, while cationic residues (lysine/arginine) stabilize interactions with anionic phospholipid headgroups [1] [9].
Table 1: Secondary Structure Dynamics of Brevinin-2-OA6
Environment | Helicity (%) | Structural Features | Functional Implications |
---|---|---|---|
Aqueous Solution | 10–15% | Random coil, disordered | Low activity, physiological stability |
SDS Micelles (30 mM) | 65–75% | Amphipathic α-helix with N-terminal kink | Membrane adsorption, initial pore formation |
POPC/POPG Liposomes | 75–85% | Stable helix; membrane-perpendicular orientation | Deep bilayer penetration, pore expansion |
Amphipathicity—the spatial segregation of hydrophobic and hydrophilic residues—is the cornerstone of Brevinin-2-OA6's mechanism of action. Helical wheel projections reveal a helical hydrophobic moment (⟨μH⟩) of 0.5–0.7, with a hydrophobic sector spanning 140–200° and a cationic polar sector (≤90°) populated by lysine and arginine residues [1] [9]. This design enables:
Hydrophobicity directly modulates hemolytic activity. Analog studies demonstrate that substitutions increasing hydrophobicity (e.g., Lys¹⁶→Leu in B2RP) elevate hemolysis 5-fold by enhancing affinity for cholesterol-rich mammalian membranes. Conversely, Brevinin-2-OA6's moderate hydrophobicity (H-index: 0.45) balances antimicrobial potency with tolerable hemolysis (HC₅₀ >100 μM) [2] [6].
Table 2: Amphipathicity Parameters of Brevinin-2-OA6 and Analogs
Peptide Variant | Net Charge | Hydrophobic Angle (°) | ⟨μH⟩ | MIC (S. aureus) μM | Hemolysis (HC₅₀ μM) |
---|---|---|---|---|---|
Brevinin-2-OA6 (wild) | +6 | 160 | 0.62 | 3.1 | >100 |
OA6-Lys⁴→Leu⁴ | +5 | 180 | 0.75 | 3.1 | 25 |
OA6-Asp⁴→Lys⁴ | +7 | 150 | 0.58 | 1.6 | >100 |
The C-terminal Rana box (Cys²⁷-X₄-Lys-Cys³³) is a signature disulfide-bridged cyclic heptapeptide in Brevinin-2 peptides. In Brevinin-2-OA6, this motif stabilizes the α-helix via a covalent "latch," constraining conformational freedom and enhancing proteolytic resistance. However, functional studies reveal surprising plasticity:
Table 3: Bioactivity of Brevinin-2-OA6 Rana Box Variants
Variant | Structural Change | Proteolytic Resistance | MIC MRSA (μM) | Helicity (%) |
---|---|---|---|---|
Wild-type (Intact) | Stable cyclic heptapeptide | High | 3.1 | 85 |
Cys²⁷/³³→Ser (Reduced) | Disrupted disulfide | Low | 12.5 | 60 |
Des-Rana (ΔC-terminal 7) | Linear C-terminus | Moderate | 6.3 | 65 |
Asp⁴→Lys (Charge +1) | Enhanced cationicity | High | 1.6 | 80 |
Brevinin-2-OA6 exhibits conserved and divergent traits when benchmarked against superfamily homologs. Key comparisons include:
Table 4: Comparative Analysis of Brevinin-2 Superfamily Peptides
Peptide (Source) | Net Charge | Length (aa) | MIC MRSA (μM) | Anti-inflammatory | lys-7 Induction |
---|---|---|---|---|---|
Brevinin-2-OA6 (O. grahami) | +6 | 34 | 3.1 | Yes | 4.2-fold |
Brevinin-2ISb (O. ishikawae) | +5 | 36 | 6.3 | No data | 1.5-fold |
Brevinin-2TSa (R. temporaria) | +4 | 33 | 6.3 | Yes | 1.8-fold |
Brevinin-2ZHa (R. zhenhaiensis) | +5 | 32 | 1.6 | No | Not tested |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8